SR 16832

Description

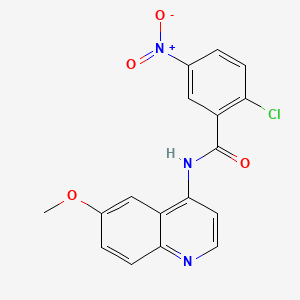

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(6-methoxyquinolin-4-yl)-5-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClN3O4/c1-25-11-3-5-15-13(9-11)16(6-7-19-15)20-17(22)12-8-10(21(23)24)2-4-14(12)18/h2-9H,1H3,(H,19,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVTZAGCRUDYUGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to SR16832: A Dual-Site Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR16832 is a potent and selective dual-site covalent inhibitor of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key nuclear receptor involved in adipogenesis, lipid metabolism, and insulin sensitivity. Unlike traditional orthosteric antagonists, SR16832 acts at both the orthosteric and an alternate allosteric site within the PPARγ ligand-binding domain (LBD). This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, quantitative activity, and experimental protocols related to SR16832, designed to facilitate further research and drug development efforts.

Chemical Structure and Properties

SR16832, with the chemical name 2-Chloro-N-(6-methoxy-4-quinolinyl)-5-nitrobenzamide, is a synthetic small molecule designed to covalently modify Cysteine 285 in the orthosteric binding pocket of PPARγ.[1] Its unique structure allows for extension towards an allosteric site, enabling a dual inhibitory mechanism.[1]

| Property | Value |

| IUPAC Name | 2-chloro-N-(6-methoxyquinolin-4-yl)-5-nitrobenzamide |

| Molecular Formula | C17H12ClN3O4 |

| Molecular Weight | 357.75 g/mol |

| CAS Number | 2088135-12-8 |

| SMILES | COC1=CC2=C(N=CC=C2NC(C3=CC(--INVALID-LINK--=O)=CC=C3Cl)=O)C=C1 |

| Solubility | Soluble in DMSO up to 50 mM |

| Purity | ≥98% (HPLC) |

Mechanism of Action and Signaling Pathway

PPARγ is a ligand-activated transcription factor that, upon binding to its natural or synthetic agonists, heterodimerizes with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, recruiting coactivators and initiating transcription.[2][3][4]

SR16832 functions as a dual-site covalent inhibitor, disrupting this signaling cascade at two critical points:

-

Orthosteric Inhibition: SR16832 covalently modifies Cysteine 285 within the orthosteric ligand-binding pocket, the same site where endogenous ligands and agonist drugs like thiazolidinediones (TZDs) bind. This prevents the initial activation of PPARγ.[1]

-

Allosteric Inhibition: The chemical structure of SR16832 extends from the orthosteric site towards a recently identified allosteric site. This expansion physically hinders the binding of allosteric activators and induces a conformational change in the PPARγ LBD that is not competent for transcriptional activation.[1]

This dual mechanism makes SR16832 a more complete inhibitor of PPARγ activity compared to purely orthosteric antagonists like GW9662 and T0070907, which have been shown to not fully block the binding of all ligands.[5][6][7]

Below is a diagram illustrating the PPARγ signaling pathway and the inhibitory action of SR16832.

References

- 1. Modification of the Orthosteric PPARγ Covalent Antagonist Scaffold Yields an Improved Dual-Site Allosteric Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. Modification of the Orthosteric PPARγ Covalent Antagonist Scaffold Yields an Improved Dual-Site Allosteric Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unanticipated mechanisms of covalent inhibitor and synthetic ligand cobinding to PPARγ [elifesciences.org]

- 7. Unanticipated mechanisms of covalent inhibitor and synthetic ligand cobinding to PPARγ - PMC [pmc.ncbi.nlm.nih.gov]

SR16832: A Technical Deep Dive into Dual-Site PPARγ Inhibition

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of SR16832, a novel dual-site covalent inhibitor of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). We will delve into the core principles of its action, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways and processes involved.

Introduction to PPARγ and the Need for Dual-Site Inhibition

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a ligand-activated transcription factor that plays a crucial role in adipogenesis, insulin sensitization, and inflammation.[1] Agonists of PPARγ, such as the thiazolidinedione (TZD) class of drugs, have been used to treat type 2 diabetes. However, these agonists are associated with undesirable side effects.[2]

The PPARγ ligand-binding domain (LBD) possesses a large, 'Y'-shaped pocket that can accommodate various ligands.[3] It has a canonical orthosteric binding site and a recently identified alternate, allosteric site.[4] Traditional covalent antagonists like GW9662 and T0070907 target the orthosteric site by covalently modifying Cysteine 285.[5] However, these antagonists have been shown to be insufficient in completely blocking PPARγ activation, as some ligands can still bind to the allosteric site and induce a transcriptional response.[5] This limitation highlighted the need for inhibitors that can effectively block both the orthosteric and allosteric sites.

SR16832: A Novel Dual-Site Covalent Inhibitor

SR16832 was developed as a dual-site covalent inhibitor of PPARγ to overcome the limitations of existing antagonists.[5] It is a derivative of the orthosteric covalent antagonist scaffold, designed to extend into and occlude the allosteric binding site.[2] This dual-site action allows SR16832 to more effectively inhibit the transcriptional activity of PPARγ induced by various ligands, including endogenous fatty acids and synthetic agonists.[6]

Mechanism of Action

The inhibitory action of SR16832 is achieved through a multi-faceted mechanism:

-

Covalent Modification: Similar to GW9662 and T0070907, SR16832 covalently modifies Cysteine 285 in the orthosteric pocket.

-

Allosteric Site Occlusion: The key innovation in SR16832's design is an extension that reaches into the allosteric binding site. This physical blockage prevents the binding of allosteric ligands.[2]

-

Conformational Change: The binding of SR16832 induces a conformational change in the PPARγ LBD that is not conducive to the recruitment of coactivators, which are essential for transcriptional activation.[5]

-

Weakened Allosteric Ligand Affinity: Even if a ligand were to approach the allosteric site, the presence of SR16832 weakens its binding affinity.[2]

This dual-site inhibition makes SR16832 a more complete and effective tool for studying PPARγ function and a promising candidate for therapeutic development.[7][8]

Quantitative Data

The following tables summarize the key quantitative data demonstrating the efficacy of SR16832 in comparison to other PPARγ modulators.

Table 1: Inhibition of Rosiglitazone-induced PPARγ Activation

| Compound | Inhibition of Rosiglitazone Binding (TR-FRET) | Inhibition of Rosiglitazone-induced Cellular Activation |

| SR16832 | No detectable increase in TR-FRET response [2][9] | Relatively no activation observed [2] |

| GW9662 | TR-FRET response lowered but not blocked[2][9] | Weak activation observed[2] |

| T0070907 | TR-FRET response lowered but not blocked[2][9] | Weak activation observed[2] |

Table 2: Inhibition of Endogenous Ligand (DHA) Binding

| Compound | Inhibition of Docosahexaenoic Acid (DHA) Binding |

| SR16832 | Better inhibition compared to GW9662 and T0070907 [2] |

| GW9662 | Less effective inhibition[2] |

| T0070907 | Less effective inhibition[2] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize SR16832.

Protein Expression and Purification of PPARγ Ligand-Binding Domain (LBD)

This protocol describes the production of purified PPARγ LBD for use in in vitro assays.

-

Expression Vector: The human PPARγ LBD (amino acids 203-477) is cloned into a pET46 plasmid with an N-terminal cleavable hexa-histidine tag.[3]

-

Transformation: The plasmid is transformed into E. coli BL21(DE3) cells.[3]

-

Cell Culture: Cells are grown in ZY autoinduction media or M9 minimal media (for isotopic labeling for NMR) at 37°C, then the temperature is reduced for protein expression.[3]

-

Cell Lysis: Harvested cells are resuspended in a lysis buffer and lysed by sonication.[3]

-

Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA affinity column. The His-tagged PPARγ LBD binds to the column.[3]

-

Elution: The protein is eluted using a buffer containing imidazole.

-

Tag Cleavage (Optional): The hexa-histidine tag can be cleaved using TEV protease.[3]

-

Size-Exclusion Chromatography: The final purification step is performed using a size-exclusion column to obtain highly pure and monomeric PPARγ LBD.[6]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to measure the binding of ligands to the PPARγ LBD and the recruitment of coactivator peptides.

-

Reagents:

-

Purified GST-tagged PPARγ LBD

-

Terbium-labeled anti-GST antibody (donor fluorophore)

-

Fluorescein-labeled coactivator peptide (e.g., from TRAP220) (acceptor fluorophore)

-

Test compounds (e.g., SR16832, rosiglitazone)

-

-

Assay Principle: In the presence of an agonist, the PPARγ LBD undergoes a conformational change that promotes the recruitment of the coactivator peptide. This brings the terbium-labeled antibody and the fluorescein-labeled peptide into close proximity, resulting in a FRET signal. Antagonists or inhibitors will disrupt this interaction, leading to a decrease in the FRET signal.

-

Procedure:

-

Add a solution of PPARγ LBD and the terbium-labeled anti-GST antibody to the wells of a microplate.

-

Add the test compounds at various concentrations.

-

Add the fluorescein-labeled coactivator peptide.

-

Incubate at room temperature to allow the binding to reach equilibrium.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

-

Calculate the TR-FRET ratio (acceptor emission / donor emission). Data is then plotted to determine IC50 or EC50 values.

-

Luciferase Reporter Gene Assay

This cell-based assay measures the transcriptional activity of PPARγ in response to different ligands.

-

Plasmids:

-

An expression vector for full-length PPARγ or the Gal4-PPARγ LBD fusion protein.

-

A reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE) or a Gal4 upstream activation sequence (UAS).

-

A control plasmid expressing Renilla luciferase for normalization.

-

-

Cell Culture and Transfection:

-

Compound Treatment: After transfection, the cells are treated with the test compounds (e.g., SR16832, agonists) at various concentrations.

-

Cell Lysis and Luciferase Assay:

-

After an incubation period (typically 24 hours), the cells are lysed.

-

The firefly and Renilla luciferase activities in the cell lysate are measured using a luminometer and a dual-luciferase reporter assay system.

-

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell number. The fold activation relative to a vehicle control is then calculated.

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

Caption: PPARγ Signaling Pathway.

Caption: SR16832 Dual-Site Inhibition Mechanism.

Caption: TR-FRET Experimental Workflow.

Conclusion

SR16832 represents a significant advancement in the development of PPARγ inhibitors. Its unique dual-site mechanism of action provides a more complete and robust inhibition of PPARγ activity compared to traditional orthosteric antagonists. This makes SR16832 an invaluable tool for researchers studying the complex biology of PPARγ and a promising scaffold for the design of novel therapeutics with potentially improved side-effect profiles. The detailed experimental protocols and data presented in this guide provide a solid foundation for the application of SR16832 in future research and drug discovery efforts.

References

- 1. Unmasking antagonists: a deep dive into the structural binding poses of PPARγ ligands | Center for Structural Biology | Vanderbilt University [vanderbilt.edu]

- 2. Luciferase Reporter Assays [bio-protocol.org]

- 3. Structural Basis of PPARγ-Mediated Transcriptional Repression by the Covalent Inverse Agonist FX-909 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Modeling of Allosteric Site of Isoform-Specific Inhibition of the Peroxisome Proliferator-Activated Receptor PPARγ [mdpi.com]

- 5. Modification of the Orthosteric PPARγ Covalent Antagonist Scaffold Yields an Improved Dual-Site Allosteric Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bio-rad.com [bio-rad.com]

- 7. pubcompare.ai [pubcompare.ai]

- 8. Unanticipated mechanisms of covalent inhibitor and synthetic ligand cobinding to PPARγ [elifesciences.org]

- 9. Modification of the Orthosteric PPARγ Covalent Antagonist Scaffold Yields an Improved Dual-Site Allosteric Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

SR16832: A Dual-Site Inhibitor of PPARγ

An In-depth Technical Guide on the Discovery and Development of a Novel Chemical Probe

Abstract

SR16832 is a novel, dual-site covalent inhibitor of the peroxisome proliferator-activated receptor gamma (PPARγ), a key nuclear receptor involved in metabolism and inflammation. Developed as a chemical tool to overcome the limitations of existing antagonists, SR16832 uniquely targets both the orthosteric and an alternate allosteric site within the PPARγ ligand-binding domain (LBD). This technical guide provides a comprehensive overview of the discovery, mechanism of action, and initial characterization of SR16832, consolidating all available quantitative data, experimental methodologies, and key signaling pathways. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of PPARγ and related therapeutic areas.

Introduction: The Rationale for a Dual-Site PPARγ Inhibitor

Peroxisome proliferator-activated receptor gamma (PPARγ) is a ligand-activated transcription factor that plays a pivotal role in adipogenesis, glucose homeostasis, and inflammation. While PPARγ agonists, such as the thiazolidinedione (TZD) class of drugs, have been successfully used to treat type 2 diabetes, they are associated with undesirable side effects. Consequently, the development of PPARγ antagonists and modulators has become an area of intense research to dissect the complex signaling pathways governed by this receptor and to explore new therapeutic avenues.

Commercially available irreversible antagonists like GW9662 and T0070907 have been instrumental in studying PPARγ function. These compounds act by covalently modifying a cysteine residue (Cys285) within the orthosteric ligand-binding pocket, thereby blocking the binding of other ligands.[1] However, the discovery of an alternate, allosteric binding site on the PPARγ LBD, which is not blocked by these orthosteric antagonists, revealed a significant limitation in their utility as comprehensive inhibitors.[1] This alternate site can still be occupied by certain ligands, leading to residual PPARγ activation.

This limitation prompted the development of a new generation of inhibitors capable of simultaneously blocking both the orthosteric and allosteric sites. The goal was to create a more complete inhibitor of PPARγ activity, providing a more precise tool for pharmacological studies. This effort led to the identification of SR16832.[1]

Discovery and Chemical Properties

SR16832 was developed through a rational design approach, starting from the scaffold of known orthosteric covalent antagonists. The chemical name for SR16832 is 2-Chloro-N-(6-methoxy-4-quinolinyl)-5-nitrobenzamide.

The core idea was to extend the structure of an orthosteric antagonist so that it would physically obstruct the nearby allosteric site. This was achieved by modifying the 2-chloro-5-nitrobenzamidyl scaffold. A series of analogs were synthesized and screened for their ability to inhibit both orthosteric and allosteric activation of PPARγ. SR16832 (also referred to as compound 22 in the primary literature) emerged from this screen as the most effective dual-site inhibitor.[1]

Mechanism of Action: A Dual-Pronged Attack

SR16832 functions as a dual-site, bitopic covalent inhibitor of PPARγ.[1] Its mechanism of action is twofold:

-

Orthosteric Covalent Modification: Similar to its predecessors, SR16832 covalently modifies Cys285 in the orthosteric pocket of the PPARγ LBD. This irreversible binding physically blocks the entry of other ligands into this primary binding site.

-

Allosteric Site Obstruction: The key innovation in SR16832's design is a structural extension that reaches towards the allosteric binding site. This "expansion" of the molecule into the allosteric pocket weakens the binding affinity of allosteric ligands and induces a conformational change in the PPARγ protein that is not conducive to transcriptional activation.[1]

This dual-inhibition mechanism makes SR16832 a more thorough antagonist of PPARγ signaling compared to purely orthosteric inhibitors.

Figure 1: Mechanism of action of SR16832 on PPARγ.

Quantitative Data

The efficacy of SR16832 as a dual-site inhibitor was quantified through a series of in vitro assays. The following tables summarize the key quantitative findings from the primary literature.

Table 1: Inhibition of MRL20-Induced Coactivator Peptide Recruitment by SR16832 and Reference Compounds

| Compound | IC50 (µM) for TRAP220 Peptide Recruitment |

| GW9662 | 0.25 ± 0.03 |

| T0070907 | 0.10 ± 0.01 |

| SR16832 | 0.12 ± 0.01 |

Data from a time-resolved fluorescence resonance energy transfer (TR-FRET) assay measuring the interaction between the PPARγ LBD and a peptide from the coactivator TRAP220 in the presence of the allosteric agonist MRL20.

Table 2: Inhibition of Ligand-Induced PPARγ Transcriptional Activity in a Cell-Based Reporter Assay

| Treatment | Fold Activation over Vehicle |

| MRL20 (1 µM) | 12.5 |

| MRL20 (1 µM) + GW9662 (1 µM) | 8.0 |

| MRL20 (1 µM) + T0070907 (1 µM) | 6.5 |

| MRL20 (1 µM) + SR16832 (1 µM) | 1.5 |

| Rosiglitazone (1 µM) | 10.0 |

| Rosiglitazone (1 µM) + GW9662 (1 µM) | 4.0 |

| Rosiglitazone (1 µM) + T0070907 (1 µM) | 3.0 |

| Rosiglitazone (1 µM) + SR16832 (1 µM) | 1.0 |

Data from a HEK293T cell-based luciferase reporter assay showing the effect of SR16832 and reference compounds on PPARγ activation by MRL20 and rosiglitazone.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of SR16832.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay was used to measure the interaction between the PPARγ LBD and co-regulator peptides in the presence of various ligands.

-

Materials:

-

GST-tagged human PPARγ LBD

-

Europium-labeled anti-GST antibody (donor fluorophore)

-

Biotinylated co-regulator peptides (e.g., from TRAP220 or NCoR)

-

Streptavidin-conjugated acceptor fluorophore (e.g., APC)

-

Assay buffer (e.g., PBS with 0.01% BSA)

-

Test compounds (SR16832, GW9662, T0070907, MRL20)

-

384-well low-volume microplates

-

-

Protocol:

-

Prepare a master mix of GST-PPARγ LBD and the europium-labeled anti-GST antibody in assay buffer. Incubate for 1 hour at room temperature.

-

Prepare serial dilutions of the test compounds in assay buffer.

-

In a 384-well plate, add the test compounds, followed by the PPARγ LBD/antibody mix.

-

Add the allosteric agonist MRL20 to the appropriate wells to stimulate co-activator binding.

-

Add the biotinylated co-regulator peptide and the streptavidin-conjugated acceptor fluorophore.

-

Incubate the plate for 2-4 hours at room temperature, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader, with excitation at ~340 nm and emission at the donor and acceptor wavelengths (e.g., 615 nm for Europium and 665 nm for APC).

-

Calculate the FRET ratio (acceptor emission / donor emission) and plot against the compound concentration to determine IC50 values.

-

Figure 2: Workflow for the TR-FRET co-regulator interaction assay.

Cell-Based Luciferase Reporter Assay

This assay was used to measure the transcriptional activity of PPARγ in a cellular context.

-

Materials:

-

HEK293T cells

-

Expression plasmid for full-length human PPARγ

-

Luciferase reporter plasmid containing a PPAR response element (PPRE) driving luciferase expression

-

Transfection reagent

-

Cell culture medium and supplements

-

Test compounds (SR16832, GW9662, T0070907, MRL20, rosiglitazone)

-

Luciferase assay reagent

-

96-well cell culture plates

-

-

Protocol:

-

Co-transfect HEK293T cells with the PPARγ expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.

-

Plate the transfected cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with the test compounds, agonists (MRL20 or rosiglitazone), or a combination thereof. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for 18-24 hours.

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence on a plate reader.

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or to total protein concentration to account for differences in cell number and transfection efficiency.

-

Express the results as fold activation over the vehicle control.

-

Structural Insights

The interaction of SR16832 with the PPARγ LBD has been characterized by X-ray crystallography (PDB ID: 6AUG). The crystal structure confirms the covalent modification of Cys285 in the orthosteric pocket and reveals how the quinolinyl moiety of SR16832 extends towards the allosteric site, providing a structural basis for its dual-inhibitory mechanism.

Development Status and Future Perspectives

As of the latest available information, SR16832 remains a preclinical chemical probe. There is no publicly available data on its progression into in vivo studies, animal models, or clinical trials. Its primary utility lies in its role as a superior tool for the in vitro and cell-based investigation of PPARγ signaling, allowing for a more complete inhibition of the receptor's activity than was previously possible.

Future research could leverage SR16832 to:

-

Further dissect the physiological and pathological roles of the allosteric site in PPARγ signaling.

-

Validate the on-target effects of other PPARγ modulators by ensuring a complete blockade of the receptor.

-

Serve as a scaffold for the development of novel therapeutic agents targeting PPARγ with improved specificity and pharmacological profiles.

Conclusion

SR16832 represents a significant advancement in the chemical toolkit for studying PPARγ. Its unique dual-site inhibitory mechanism provides a more comprehensive and reliable means of antagonizing PPARγ activity compared to previous generations of inhibitors. While its development as a therapeutic agent has not been pursued, its value as a research tool for elucidating the complex biology of PPARγ is undisputed. The data and protocols presented in this guide offer a comprehensive resource for scientists working in this field.

References

SR16832: A Technical Guide to a Dual-Site Covalent Chemical Probe for PPARγ

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peroxisome proliferator-activated receptor gamma (PPARγ) is a critical nuclear receptor involved in adipogenesis, insulin sensitization, and inflammation, making it a key target for therapeutic development. SR16832 is a novel chemical probe designed as a dual-site, covalent antagonist of PPARγ. Unlike traditional orthosteric antagonists such as GW9662 and T0070907, SR16832 not only blocks the canonical ligand-binding pocket but also inhibits ligand binding at an allosteric site. This unique mechanism of action makes SR16832 a superior tool for dissecting PPARγ signaling and for the development of next-generation PPARγ modulators. This technical guide provides an in-depth overview of SR16832, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols, and visual representations of its engagement with PPARγ.

Introduction

Peroxisome proliferator-activated receptor gamma (PPARγ) is a ligand-activated transcription factor that plays a pivotal role in regulating glucose and lipid metabolism.[1][2] Upon activation by endogenous ligands, such as fatty acids, or synthetic agonists, like the thiazolidinedione (TZD) class of drugs, PPARγ heterodimerizes with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[3]

While PPARγ agonists have been successful in the treatment of type 2 diabetes, their use is associated with undesirable side effects. This has spurred the development of new classes of PPARγ modulators with improved therapeutic profiles. Chemical probes are essential tools in this endeavor, allowing for the precise interrogation of target biology.

SR16832 has emerged as a highly effective chemical probe for PPARγ. It functions as a dual-site covalent inhibitor, acting at both the orthosteric and an allosteric site within the PPARγ ligand-binding domain (LBD).[1][4] This dual-site action provides a more complete inhibition of PPARγ activity compared to conventional orthosteric antagonists, which have been shown to be insufficient in completely blocking the binding and activity of all PPARγ ligands.[5][6]

Mechanism of Action

SR16832 is an irreversible antagonist that covalently modifies cysteine 285 (Cys285) in the orthosteric ligand-binding pocket of PPARγ.[5] However, its unique feature is the presence of a 6-methoxyquinoline group which extends towards and occupies a recently identified allosteric site.[1] This dual engagement allows SR16832 to be a more effective inhibitor of PPARγ activation.

The binding of SR16832 induces a conformational change in the PPARγ LBD that is not conducive to the recruitment of coactivators, thereby preventing the initiation of gene transcription.[5] This dual-site inhibition mechanism effectively blocks the binding and activity of both orthosteric and allosteric PPARγ agonists.[1]

Below is a diagram illustrating the proposed mechanism of action of SR16832.

Caption: SR16832 dual-site inhibition of PPARγ.

Data Presentation

SR16832 has been demonstrated to be more effective than the conventional orthosteric covalent antagonists GW9662 and T0070907 at inhibiting both orthosteric and allosteric activation of PPARγ.[1] The following tables summarize the available quantitative data for SR16832 and compare its activity with other common PPARγ modulators.

Table 1: Biochemical Activity of SR16832 and Other PPARγ Antagonists

| Compound | Target | Assay Type | Effect on MRL20 (Allosteric Agonist) EC50 | Reference |

| SR16832 | PPARγ | TR-FRET | Weakens allosteric binding | [1] |

| GW9662 | PPARγ | TR-FRET | Less effective at weakening allosteric binding | [1] |

| T0070907 | PPARγ | TR-FRET | Weakens allosteric binding, but less than SR16832 | [1] |

Table 2: Cellular Activity of SR16832

| Compound | Cell Line | Assay Type | Effect on Rosiglitazone-induced Activation | Effect on MRL20-induced Activation | Reference |

| SR16832 | HEK293T | Gal4-PPARγ LBD Luciferase Reporter | Complete inhibition (up to 100 µM rosiglitazone) | Complete inhibition | [1] |

| GW9662 | HEK293T | Gal4-PPARγ LBD Luciferase Reporter | Incomplete inhibition | Incomplete inhibition | [1] |

| T0070907 | HEK293T | Gal4-PPARγ LBD Luciferase Reporter | Incomplete inhibition | Incomplete inhibition | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize SR16832.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to measure the binding of ligands to the PPARγ LBD and their effect on coactivator peptide recruitment.

Caption: Workflow for the PPARγ TR-FRET assay.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of His-tagged PPARγ LBD in TR-FRET buffer.

-

Prepare serial dilutions of SR16832 and control compounds (e.g., GW9662, T0070907) in DMSO, followed by dilution in TR-FRET buffer.

-

Prepare a stock solution of the allosteric agonist MRL20 in DMSO, followed by dilution in TR-FRET buffer.

-

Prepare a stock solution of the fluorescently labeled TRAP220 coactivator peptide in TR-FRET buffer.

-

-

Assay Procedure:

-

To the wells of a 384-well plate, add His-PPARγ LBD.

-

Add the test compounds (SR16832 or controls) or vehicle (DMSO) to the respective wells.

-

Incubate at room temperature for 1 hour to allow for covalent modification of Cys285.

-

Add the agonist MRL20 to the wells.

-

Add the fluorescently labeled TRAP220 peptide.

-

Incubate for 4 hours at 4°C.

-

-

Data Acquisition and Analysis:

-

Measure the TR-FRET signal using a plate reader with an excitation wavelength of 320 nm and emission wavelengths of 620 nm (donor) and 665 nm (acceptor).

-

Calculate the emission ratio (665 nm / 620 nm).

-

Plot the emission ratio against the logarithm of the agonist concentration to generate dose-response curves.

-

Determine the EC50 values from the curves to assess the potency of the agonist in the presence of the inhibitors.

-

Gal4-PPARγ LBD Luciferase Reporter Assay

This cell-based assay measures the ability of a compound to modulate the transcriptional activity of PPARγ.

Caption: Workflow for the Gal4-PPARγ luciferase reporter assay.

Protocol:

-

Cell Culture and Transfection:

-

Culture HEK293T cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.

-

Seed the cells into 96-well plates.

-

Transfect the cells with plasmids encoding for the Gal4 DNA-binding domain fused to the PPARγ LBD and a luciferase reporter gene under the control of a Gal4 upstream activation sequence (UAS).

-

-

Compound Treatment:

-

After 24 hours of transfection, treat the cells with SR16832 or vehicle control (DMSO) for 1 hour.

-

Subsequently, treat the cells with a PPARγ agonist (e.g., rosiglitazone or MRL20) at various concentrations.

-

-

Luciferase Assay:

-

After a 24-hour incubation with the agonist, lyse the cells.

-

Add a luciferase assay substrate to the cell lysate.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a control (e.g., Renilla luciferase for dual-luciferase assays).

-

Plot the normalized luciferase activity against the logarithm of the agonist concentration to generate dose-response curves.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to study the structural changes in the PPARγ LBD upon binding of SR16832.

Caption: Workflow for NMR spectroscopy of PPARγ with SR16832.

Protocol:

-

Protein Expression and Purification:

-

Express ¹⁵N-labeled PPARγ LBD in E. coli using a minimal medium containing ¹⁵N-ammonium chloride as the sole nitrogen source.

-

Purify the protein using affinity and size-exclusion chromatography.

-

-

NMR Sample Preparation:

-

Prepare a solution of ¹⁵N-labeled PPARγ LBD in a suitable NMR buffer.

-

Add SR16832 or a control compound (e.g., GW9662) to the protein solution.

-

-

NMR Data Acquisition:

-

Acquire two-dimensional ¹H-¹⁵N heteronuclear single quantum coherence (HSQC) spectra on an NMR spectrometer.

-

-

Data Analysis:

-

Process and analyze the NMR spectra to identify chemical shift perturbations in the protein backbone amides upon ligand binding.

-

Map the residues with significant chemical shift changes onto the three-dimensional structure of the PPARγ LBD to identify the binding site and conformational changes induced by SR16832.

-

Conclusion

SR16832 represents a significant advancement in the development of chemical probes for studying PPARγ. Its unique dual-site covalent mechanism of action provides a more complete and reliable inhibition of PPARγ activity compared to existing antagonists. This makes SR16832 an invaluable tool for researchers in academia and industry who are working to understand the complex biology of PPARγ and to develop novel therapeutics for metabolic diseases. The data and protocols presented in this guide are intended to facilitate the effective use of SR16832 as a chemical probe to further our understanding of PPARγ signaling.

References

- 1. Modification of the Orthosteric PPARγ Covalent Antagonist Scaffold Yields an Improved Dual-Site Allosteric Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unanticipated mechanisms of covalent inhibitor and synthetic ligand cobinding to PPARγ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cooperative cobinding of synthetic and natural ligands to the nuclear receptor PPARγ | eLife [elifesciences.org]

- 4. SR 16832 | PPARγ | Tocris Bioscience [tocris.com]

- 5. Modification of the Orthosteric PPARγ Covalent Antagonist Scaffold Yields an Improved Dual-Site Allosteric Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Unmasking antagonists: a deep dive into the structural binding poses of PPARγ ligands | Center for Structural Biology | Vanderbilt University [vanderbilt.edu]

The In Vitro Biological Activity of SR16832: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the in vitro biological activity of SR16832, a novel inhibitor of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). SR16832 represents a significant advancement in the chemical toolkit for studying PPARγ signaling, acting as a dual-site, covalent antagonist. This guide summarizes its mechanism of action, presents available quantitative data, details the experimental protocols used for its characterization, and visualizes the key pathways and workflows.

Core Concept: Dual-Site Inhibition of PPARγ

SR16832 is an irreversible antagonist of PPARγ, a nuclear receptor crucial for adipogenesis and insulin sensitization.[1] Unlike traditional antagonists such as GW9662 and T0070907, which only target the orthosteric (primary ligand-binding) pocket, SR16832 is a "bitopic" inhibitor designed to engage both the orthosteric and a recently identified allosteric site within the PPARγ ligand-binding domain (LBD).[1][2]

Its mechanism involves two key features:

-

Covalent Orthosteric Binding: SR16832 covalently modifies the Cys285 residue located within the orthosteric pocket, effectively blocking this site.[1]

-

Allosteric Site Obstruction: The molecule possesses a 6-methoxyquinoline group which extends from the orthosteric pocket toward the allosteric site. This "expansion" physically obstructs the allosteric pocket, preventing the binding of other activating ligands.[1][2]

This dual-site action makes SR16832 a more complete inhibitor of PPARγ activation, capable of blocking transcriptional activation from ligands that may otherwise engage the allosteric site.[2][3]

Quantitative Data Presentation

While specific IC50 values for SR16832's direct inhibition are not detailed in publicly available abstracts, the primary literature characterizes its enhanced efficacy relative to other standard covalent antagonists. The key findings are summarized from Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays measuring the inhibition of coactivator recruitment.

| Compound | Target | Assay Type | Key Finding | Reference |

| SR16832 | PPARγ | TR-FRET Coactivator Recruitment | Improved inhibition of allosteric MRL20-induced TRAP220 coactivator recruitment compared to T0070907. | [1] |

| SR16832 | PPARγ | TR-FRET Ligand Displacement | Completely blocked rosiglitazone binding; no detectable TR-FRET response upon rosiglitazone titration. | [1] |

| GW9662 | PPARγ | TR-FRET Ligand Displacement | Partially blocked rosiglitazone binding; a reduced TR-FRET response was still observed. | [1] |

| T0070907 | PPARγ | TR-FRET Ligand Displacement | Partially blocked rosiglitazone binding; a reduced TR-FRET response was still observed. | [1] |

| SR16832 | PPARγ | Cell-Based Reporter Assay | Completely abolished allosteric cellular activation of PPARγ by rosiglitazone. | [1] |

Signaling Pathway and Mechanism of Action

The signaling pathway diagram below illustrates the standard activation of PPARγ and the dual-inhibition mechanism of SR16832. PPARγ activation requires ligand binding, heterodimerization with the Retinoid X Receptor (RXR), and recruitment of coactivator proteins to initiate the transcription of target genes. SR16832 prevents the initial ligand activation step at both binding sites.

References

Unraveling the Allosteric Inhibition of PPARγ by SR16832: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peroxisome proliferator-activated receptor gamma (PPARγ) is a critical nuclear receptor and a well-established therapeutic target for type 2 diabetes. While classic agonists have shown clinical efficacy, their associated side effects have prompted the exploration of alternative modulatory mechanisms. This technical guide delves into the intricate mechanism of SR16832, a novel dual-site inhibitor of PPARγ that operates through both orthosteric and allosteric antagonism. We will explore the molecular underpinnings of its action, summarize key quantitative data, detail relevant experimental protocols, and visualize the complex signaling and experimental workflows. This document serves as a comprehensive resource for researchers seeking to understand and leverage the unique properties of SR16832 in the context of PPARγ modulation and drug discovery.

Introduction to PPARγ and the Rationale for Allosteric Inhibition

Peroxisome proliferator-activated receptor gamma (PPARγ) is a ligand-activated transcription factor that plays a pivotal role in adipogenesis, glucose homeostasis, and inflammatory responses.[1] Upon binding to its endogenous or synthetic ligands, PPARγ forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[2]

The thiazolidinedione (TZD) class of drugs, such as rosiglitazone and pioglitazone, are potent PPARγ full agonists that have been successfully used to treat type 2 diabetes by improving insulin sensitivity.[3] However, their mechanism of action, which involves robust activation of PPARγ, is also linked to undesirable side effects, including weight gain, fluid retention, and an increased risk of bone fractures and heart failure.[4]

This has fueled the search for alternative PPARγ modulators with improved safety profiles. One promising strategy is allosteric inhibition, which involves the binding of a molecule to a site topographically distinct from the orthosteric (primary) ligand-binding pocket.[5] Allosteric modulators can fine-tune the receptor's activity rather than simply turning it on or off, potentially leading to more selective and safer therapeutic interventions. SR16832 has emerged as a key tool compound in this area, functioning as a dual-site covalent inhibitor that targets both the orthosteric and an allosteric site on the PPARγ ligand-binding domain (LBD).[4][6]

The Dual-Site Inhibitory Mechanism of SR16832

SR16832 is a derivative of the well-known orthosteric covalent antagonist GW9662.[4] While GW9662 irreversibly binds to Cysteine 285 (Cys285) in the orthosteric pocket of the PPARγ LBD, it is less effective at blocking the binding and activity of certain ligands that can also engage an alternate, allosteric binding site.[6][7] SR16832 was specifically designed to overcome this limitation.

Molecular modeling and structural studies indicate that SR16832, like GW9662, covalently modifies Cys285.[4] However, the key distinction lies in a structural extension of SR16832 that protrudes from the orthosteric pocket towards the allosteric site.[4] This "dual-site" or "bitopic" inhibition has two major consequences:

-

Weakening of Allosteric Ligand Binding: The extension of SR16832 into the allosteric site physically hinders the binding of other ligands to this secondary pocket.[4]

-

Induction of a Non-Activating Conformation: The binding of SR16832 induces conformational changes in the PPARγ LBD that are not conducive to the recruitment of coactivators, which are essential for transcriptional activation.[4][6]

This dual mechanism makes SR16832 a more effective inhibitor of PPARγ activation by a broader range of ligands compared to purely orthosteric antagonists.[4][8]

Quantitative Data Summary

The following tables summarize the key quantitative data from various assays used to characterize the inhibitory activity of SR16832 and related compounds on PPARγ.

Table 1: Inhibition of MRL20-Induced Coactivator Peptide Recruitment (TR-FRET Assay)

| Compound | Pre-treatment | MRL20 EC50 (nM) | Fold Shift vs. Apo |

| MRL20 | Apo | 13 | 1 |

| MRL20 | GW9662 | 361 | 28 |

| MRL20 | T0070907 | 2000 | 154 |

| MRL20 | SR16832 | Significantly weakened | Not specified |

Data sourced from Brust et al., 2017.[4][7] Note: A higher EC50 value indicates weaker potency of MRL20 in the presence of the inhibitor.

Table 2: Inhibition of Rosiglitazone-Induced Cellular PPARγ Activation (Luciferase Reporter Assay)

| Covalent Inhibitor | Rosiglitazone Treatment | Cellular Activation |

| Vehicle | Titration | Concentration-dependent increase |

| GW9662 | Titration | Activation observed |

| T0070907 | Titration | Activation observed |

| SR16832 | Titration | No significant activation |

Data sourced from Brust et al., 2017.[4]

Detailed Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay

This biochemical assay measures the ability of a ligand to promote the interaction between the PPARγ LBD and a coactivator peptide.

Principle: The assay utilizes a purified, recombinant PPARγ LBD tagged with a donor fluorophore (e.g., terbium) and a coactivator peptide (e.g., from TRAP220/MED1) labeled with an acceptor fluorophore (e.g., fluorescein).[9] When the coactivator peptide binds to the LBD in the presence of an agonist, the donor and acceptor fluorophores are brought into close proximity, allowing for FRET to occur upon excitation of the donor. The resulting FRET signal is proportional to the extent of coactivator recruitment.

Protocol Outline:

-

Protein Preparation: Express and purify recombinant GST-tagged PPARγ LBD and biotinylated TRAP220 coactivator peptide.

-

Reaction Setup: In a 384-well plate, combine the PPARγ LBD with the test compounds (e.g., SR16832, GW9662) and incubate to allow for covalent modification.

-

Ligand Titration: Add a serial dilution of the agonist (e.g., MRL20, rosiglitazone).

-

Detection Reagents: Add the terbium-labeled anti-GST antibody and streptavidin-conjugated acceptor fluorophore.

-

Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.

-

Measurement: Read the plate on a suitable TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths.

-

Data Analysis: Calculate the FRET ratio and plot it against the agonist concentration to determine the EC50 values.

Cellular Luciferase Reporter Assay

This cell-based assay quantifies the transcriptional activity of PPARγ in response to ligand treatment.

Principle: Cells are transiently transfected with two plasmids: one expressing a fusion protein of the Gal4 DNA-binding domain and the PPARγ LBD, and another containing a luciferase reporter gene under the control of a promoter with Gal4 upstream activating sequences (UAS).[4] When an agonist activates the PPARγ LBD, the fusion protein binds to the UAS and drives the expression of luciferase. The amount of light produced upon addition of a substrate is proportional to the transcriptional activity.

Protocol Outline:

-

Cell Culture and Transfection: Plate HEK293T cells and transfect them with the Gal4-PPARγ LBD and 5xUAS-luciferase reporter plasmids using a suitable transfection reagent.

-

Inhibitor Pre-treatment: Treat the transfected cells with the covalent inhibitors (e.g., SR16832, GW9662) or vehicle control for a defined period.

-

Agonist Treatment: Add a serial dilution of the agonist (e.g., rosiglitazone) to the cells and incubate.

-

Cell Lysis: Lyse the cells to release the cellular contents, including the expressed luciferase.

-

Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and plot the activity against the agonist concentration to determine the dose-response relationship.

Visualizations

Signaling Pathway of PPARγ Activation and Inhibition

Caption: PPARγ signaling pathway and points of inhibition by SR16832.

Experimental Workflow for TR-FRET Assay

Caption: Workflow for the TR-FRET coactivator recruitment assay.

Logical Relationship of SR16832's Dual Inhibition

Caption: Logical diagram of SR16832's dual inhibitory mechanism.

Conclusion

SR16832 represents a significant advancement in the development of PPARγ modulators. Its unique dual-site inhibitory mechanism, targeting both the orthosteric and an allosteric site, provides a more complete blockade of receptor activation compared to traditional orthosteric antagonists.[4][6] This makes SR16832 an invaluable chemical probe for dissecting the complex pharmacology of PPARγ and a potential starting point for the design of novel therapeutics with a more nuanced and potentially safer mode of action. The data and protocols presented in this guide offer a solid foundation for researchers to further explore the fascinating biology of PPARγ allostery and its implications for drug discovery.

References

- 1. Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PPARγ in Complex with an Antagonist and Inverse Agonist: a Tumble and Trap Mechanism of the Activation Helix - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Modification of the Orthosteric PPARγ Covalent Antagonist Scaffold Yields an Improved Dual-Site Allosteric Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Modeling of Allosteric Site of Isoform-Specific Inhibition of the Peroxisome Proliferator-Activated Receptor PPARγ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Modification of the Orthosteric PPARγ Covalent Antagonist Scaffold Yields an Improved Dual-Site Allosteric Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An alternate binding site for PPARγ ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Unmasking antagonists: a deep dive into the structural binding poses of PPARγ ligands | Center for Structural Biology | Vanderbilt University [vanderbilt.edu]

- 9. Unanticipated mechanisms of covalent inhibitor and synthetic ligand cobinding to PPARγ - PMC [pmc.ncbi.nlm.nih.gov]

SR16832: A Technical Guide to its Selectivity for PPARγ

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of SR16832, a dual-site inhibitor of Peroxisome Proliferator-Activated Receptor gamma (PPARγ). The document summarizes the current understanding of its mechanism of action, selectivity over other PPAR isoforms, and the experimental protocols used for its characterization.

Executive Summary

Data Presentation: Selectivity of PPARγ Antagonists

Quantitative data for the selectivity of SR16832 against PPARα and PPARδ is not currently published. To provide a frame of reference, the following table summarizes the selectivity profiles of two well-characterized PPARγ antagonists, GW9662 and T0070907.

| Compound | Target Isoform | IC50 (nM) | Selectivity over PPARα | Selectivity over PPARδ | Reference |

| GW9662 | PPARγ | 3.3 | ~10-fold | ~600 to 1000-fold | [3][4][5][6] |

| PPARα | 32 | - | |||

| PPARδ | 2000 | - | |||

| T0070907 | PPARγ | 1 | >800-fold | >800-fold | |

| PPARα | >800 nM | - | |||

| PPARδ | >800 nM | - | |||

| SR16832 | PPARγ | Data not available | Data not available | Data not available | |

| PPARα | Data not available | - | |||

| PPARδ | Data not available | - |

Experimental Protocols

The characterization of compounds like SR16832 involves a suite of biochemical and cell-based assays. The following are detailed methodologies for key experiments.

GAL4-PPARγ Ligand Binding Domain (LBD) Luciferase Reporter Assay

This cell-based assay is used to determine the functional activity of a compound as an agonist or antagonist of PPARγ.

Objective: To measure the ability of a test compound to modulate the transcriptional activity of the PPARγ LBD.

Principle: HEK293T cells are transiently transfected with two plasmids. The first contains a chimeric protein consisting of the Gal4 DNA-binding domain (DBD) fused to the PPARγ LBD. The second plasmid contains a luciferase reporter gene under the control of a Gal4 Upstream Activation Sequence (UAS). If the test compound activates the PPARγ LBD, the chimeric protein binds to the UAS and drives the expression of luciferase. An antagonist will block this effect.

Detailed Methodology:

-

Cell Culture and Transfection:

-

HEK293T cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin.

-

Cells are seeded into 96-well plates at a density that allows for ~70-80% confluency at the time of transfection.

-

For each well, a transfection mix is prepared containing the Gal4-PPARγ LBD expression plasmid, the UAS-luciferase reporter plasmid, and a transfection reagent (e.g., Lipofectamine). A control plasmid expressing Renilla luciferase can be co-transfected for normalization of transfection efficiency.

-

The transfection mix is added to the cells, which are then incubated for 4-6 hours.

-

-

Compound Treatment:

-

After transfection, the medium is replaced with fresh medium containing the test compound (e.g., SR16832) at various concentrations. A known PPARγ agonist (e.g., rosiglitazone) is used as a positive control, and a vehicle control (e.g., DMSO) is also included.

-

For antagonist assays, cells are co-treated with the agonist and the test compound.

-

The cells are incubated with the compounds for 18-24 hours.

-

-

Luciferase Assay:

-

The cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer and a luciferase assay reagent kit.

-

If a Renilla luciferase control was used, its activity is also measured.

-

The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in cell number and transfection efficiency.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay

This biochemical assay measures the ability of a ligand to promote or inhibit the interaction between the PPARγ LBD and a coactivator peptide.

Objective: To determine if a test compound induces a conformational change in the PPARγ LBD that facilitates the recruitment of a coactivator.

Principle: The assay utilizes a GST-tagged PPARγ LBD, a terbium-labeled anti-GST antibody (donor fluorophore), and a fluorescein-labeled coactivator peptide (acceptor fluorophore). When the coactivator peptide is recruited to the LBD by an agonist, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal. Antagonists will prevent this interaction.

Detailed Methodology:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., complete TR-FRET PPAR Assay Buffer with 5 mM DTT).

-

Prepare a 2X solution of the test compound in the assay buffer.

-

Prepare a 4X solution of the fluorescein-labeled coactivator peptide in the assay buffer.

-

Prepare a 4X mixture of the GST-PPARγ LBD and the terbium-labeled anti-GST antibody in the assay buffer.

-

-

Assay Procedure (384-well plate format):

-

Add the 2X test compound solution to the wells.

-

Add the 4X fluorescein-coactivator peptide solution to the wells.

-

Add the 4X GST-PPARγ LBD/terbium-anti-GST antibody mixture to the wells.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence emission at two wavelengths (e.g., 495 nm for the donor and 520 nm for the acceptor) using a TR-FRET-compatible plate reader.

-

Calculate the TR-FRET ratio by dividing the acceptor emission by the donor emission.

-

Plot the TR-FRET ratio against the log of the compound concentration to generate a dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists).

-

Visualizations

Signaling Pathways

The following diagrams illustrate the general signaling pathways for each of the three PPAR isoforms.

References

- 1. SR 16832 | PPARγ | Tocris Bioscience [tocris.com]

- 2. Modification of the Orthosteric PPARγ Covalent Antagonist Scaffold Yields an Improved Dual-Site Allosteric Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. glpbio.com [glpbio.com]

- 5. selleckchem.com [selleckchem.com]

- 6. abmole.com [abmole.com]

Foundational Research on SR16832 and its Interruption of Adipogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research concerning the novel peroxisome proliferator-activated receptor-gamma (PPARγ) inhibitor, SR16832, and its role in the modulation of adipogenesis. Due to the limited availability of public quantitative data specifically for SR16832's effects on adipocyte differentiation, this guide incorporates representative data from the well-characterized, potent PPARγ antagonist, GW9662, to illustrate the quantitative impact of PPARγ inhibition on this biological process.

Introduction: PPARγ, the Master Regulator of Adipogenesis

Adipogenesis, the process of preadipocyte differentiation into mature, lipid-storing adipocytes, is a fundamental biological process critical for systemic energy homeostasis. The nuclear receptor PPARγ is widely recognized as the master transcriptional regulator of adipogenesis. Its activation is both necessary and sufficient to drive the complex cascade of gene expression that leads to the adipocyte phenotype. This central role has made PPARγ a key therapeutic target for metabolic diseases, most notably type 2 diabetes, with the development of agonist drugs like thiazolidinediones (TZDs). However, the therapeutic use of PPARγ agonists is often associated with undesirable side effects, including weight gain and fluid retention. Consequently, the development of PPARγ antagonists has emerged as an important area of research for dissecting the roles of PPARγ in various physiological and pathophysiological states, and for the potential development of novel therapeutics.

SR16832 is a novel, dual-site PPARγ inhibitor, that acts on both the orthosteric and allosteric sites within the ligand-binding domain. This unique mechanism of action distinguishes it from traditional competitive antagonists. This guide will delve into the mechanism of SR16832, present quantitative data on the effects of PPARγ antagonism on adipogenesis, detail relevant experimental protocols, and visualize the underlying signaling pathways.

Mechanism of Action of SR16832: A Dual-Site PPARγ Inhibitor

SR16832 represents a significant advancement in the chemical biology of PPARγ modulation. Unlike conventional antagonists that compete with agonists for binding at the orthosteric ligand-binding pocket, SR16832 exhibits a dual-site inhibitory mechanism. It covalently modifies the orthosteric site, while also interacting with an allosteric site on the PPARγ ligand-binding domain. This dual engagement is reported to be more effective at inhibiting the transcriptional activity of PPARγ compared to purely orthosteric covalent antagonists like GW9662 and T0070907. This enhanced inhibition is crucial for completely blocking both endogenous and synthetic ligand-mediated receptor activation.

Quantitative Data on PPARγ Antagonism in Adipogenesis

Table 1: Binding Affinity of the PPARγ Antagonist GW9662

| Compound | Target | Assay | Kᵢ (nM) |

| GW9662 | PPARγ | Radioligand Displacement Assay ([³H]rosiglitazone) | 13[1] |

Note: This data is for the PPARγ antagonist GW9662 and serves as a representative example of a high-affinity antagonist.

Table 2: Effect of the PPARγ Antagonist GW9662 on Adipogenic Gene and Protein Expression

| Treatment | Target Gene/Protein | Cell Type | Effect | Reference |

| GW9662 | aP2 (FABP4) | 3T3-L1 preadipocytes | No increase in expression | [1] |

| GW9662 | FABP4 mRNA | Differentiating monocytes | Inhibition of Rosiglitazone- and NO₂-FA-induced expression | [2] |

| GW9662 | CD36 mRNA | Differentiating monocytes | Inhibition of Rosiglitazone- and NO₂-FA-induced expression | [2] |

| GW9662 | FABP4 protein | Differentiating monocytes | 80% inhibition of Rosiglitazone-induced levels; 72-89% inhibition of NO₂-FA-induced levels | [2] |

| GW9662 | PPARγ₂ mRNA | Human pre-adipocytes | Abrogation of Rosiglitazone-induced expression | [3] |

Note: This data is for the PPARγ antagonist GW9662 and serves as a representative example of the impact of PPARγ antagonism on the expression of key adipogenic markers.

Signaling Pathways in Adipogenesis and Inhibition by PPARγ Antagonism

The process of adipogenesis is orchestrated by a complex signaling network that converges on the activation of PPARγ. The following diagrams, generated using the DOT language for Graphviz, illustrate this pathway and the mechanism of its inhibition by a PPARγ antagonist.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the study of adipogenesis.

3T3-L1 Preadipocyte Differentiation

The 3T3-L1 cell line is a widely used and well-characterized model for studying adipocyte differentiation.

Materials:

-

3T3-L1 preadipocytes

-

DMEM with high glucose, supplemented with 10% bovine calf serum (Growth Medium)

-

DMEM with high glucose, supplemented with 10% fetal bovine serum (FBS)

-

Dexamethasone (1 mM stock in ethanol)

-

3-isobutyl-1-methylxanthine (IBMX) (0.5 M stock in DMSO)

-

Insulin (10 mg/mL stock in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Plate 3T3-L1 preadipocytes in Growth Medium and culture until they reach confluence.

-

Post-Confluence Maintenance: Maintain the confluent cells in Growth Medium for an additional 2 days.

-

Induction of Differentiation (Day 0): Replace the medium with Differentiation Medium I, which consists of DMEM with 10% FBS, 1 µM dexamethasone, 0.5 mM IBMX, and 10 µg/mL insulin.

-

Insulin Treatment (Day 2): After 48 hours, replace the medium with Differentiation Medium II, containing DMEM with 10% FBS and 10 µg/mL insulin.

-

Maintenance (Day 4 onwards): Every 2 days, replace the medium with fresh DMEM containing 10% FBS.

-

Assessment of Differentiation: Mature adipocytes, characterized by the accumulation of lipid droplets, are typically observed between days 8 and 12.

Oil Red O Staining for Lipid Accumulation

Oil Red O is a lipid-soluble dye used to visualize neutral triglycerides and lipids in mature adipocytes.

Materials:

-

Oil Red O stock solution (0.5% w/v in isopropanol)

-

Oil Red O working solution (prepare fresh by diluting 6 mL of stock solution with 4 mL of distilled water, let stand for 10 minutes, and filter)

-

10% formalin in PBS

-

60% isopropanol

-

Distilled water

Procedure:

-

Fixation: Wash the differentiated 3T3-L1 cells with PBS and fix with 10% formalin for at least 1 hour.

-

Washing: Wash the fixed cells twice with distilled water.

-

Dehydration: Wash the cells with 60% isopropanol for 5 minutes and then allow them to air dry completely.

-

Staining: Add the Oil Red O working solution to the cells and incubate at room temperature for 10-15 minutes.

-

Washing: Wash the cells repeatedly with distilled water until the excess stain is removed.

-

Visualization: Visualize the stained lipid droplets under a microscope. For quantification, the stain can be eluted with isopropanol and the absorbance measured at 510 nm.

Quantitative Real-Time PCR (qPCR) for Adipogenic Gene Expression

qPCR is used to quantify the mRNA levels of key adipogenic marker genes.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target genes (e.g., Pparg, Cebpa, Fabp4, Adipoq) and a housekeeping gene (e.g., Actb, Gapdh)

Procedure:

-

RNA Extraction: At desired time points during differentiation, harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction: Set up the qPCR reaction with the cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

-

Data Analysis: Analyze the qPCR data using the comparative CT (ΔΔCT) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Conclusion

SR16832 represents a novel class of PPARγ inhibitors with a unique dual-site mechanism of action. While specific quantitative data on its direct effects on adipogenesis remain to be fully elucidated in the public domain, the foundational principles of PPARγ antagonism strongly suggest its potent inhibitory effect on adipocyte differentiation. The data from the well-characterized antagonist GW9662 provides a clear indication of the quantitative impact that can be expected from such inhibition, including a significant reduction in the expression of key adipogenic genes. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers to investigate the effects of SR16832 and other PPARγ modulators on adipogenesis. Further research into the specific dose-response relationships and gene regulatory effects of SR16832 will be crucial for fully understanding its therapeutic potential in metabolic diseases.

References

Methodological & Application

Application Notes and Protocols for SR 16832 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR 16832 is a potent and specific dual-site inhibitor of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a ligand-activated transcription factor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation.[1][2] Unlike traditional orthosteric antagonists such as GW9662 and T0070907, this compound acts at both the orthosteric and an allosteric site within the PPARγ ligand-binding domain (LBD).[1][2] This dual-site inhibition makes this compound a more complete inhibitor of PPARγ activity, effectively blocking the binding of both endogenous and synthetic ligands.[1][2] These characteristics position this compound as a valuable research tool for investigating PPARγ signaling and as a potential lead compound in drug discovery programs targeting metabolic diseases and cancer.

This document provides detailed protocols for two key cell-based assays to characterize the inhibitory activity of this compound on PPARγ: a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay and a Luciferase Reporter Gene Assay.

Mechanism of Action: Dual-Site Inhibition of PPARγ

This compound covalently modifies cysteine 285 (Cys285) in the orthosteric binding pocket of the PPARγ LBD.[1][2] Additionally, its chemical structure extends towards an allosteric site, thereby physically hindering the binding of other ligands to this secondary pocket.[1] This dual-site action is critical because some ligands can still activate PPARγ through the allosteric site even when the orthosteric site is occupied by a conventional antagonist.[1] this compound overcomes this limitation, providing a more thorough blockade of PPARγ-mediated transcription.[1][2]

Signaling Pathway Diagram

Caption: PPARγ signaling pathway and its inhibition by this compound.

Data Presentation

The following tables summarize the inhibitory effects of this compound in comparison to other known PPARγ modulators in key cell-based assays.

Table 1: Inhibition of MRL20-induced Allosteric Activation

| Compound | Assay Type | Cell Line | MRL20 Concentration | Result |

| This compound | Luciferase Reporter | HEK293T | Up to 30 µM | No significant allosteric activation |

| GW9662 | Luciferase Reporter | HEK293T | Up to 30 µM | Allosteric activation observed |

| T0070907 | Luciferase Reporter | HEK293T | Up to 30 µM | Allosteric activation observed |

Data derived from a Gal4-PPARγ LBD/5xUAS-luciferase reporter assay.[1]

Table 2: Inhibition of Rosiglitazone-induced Activation

| Compound | Assay Type | Rosiglitazone Concentration | Result |

| This compound | TR-FRET | Up to 300 µM | No detectable increase in TR-FRET response |

| GW9662 | TR-FRET | Up to 300 µM | Lowered but not blocked TR-FRET response |

| T0070907 | TR-FRET | Up to 300 µM | Lowered but not blocked TR-FRET response |

TR-FRET assay measuring the recruitment of TRAP220 coactivator peptide to His-PPARγ LBD.[1]

Table 3: Inhibition of DHA Binding

| Compound | Assay Type | DHA Concentration | Result |

| This compound | TR-FRET | 30 µM | Reduced binding of DHA |

| GW9662 | TR-FRET | 30 µM | Less effective at reducing DHA binding |

| T0070907 | TR-FRET | 30 µM | Less effective at reducing DHA binding |

TR-FRET assay measuring the effect on DHA binding to His-PPARγ LBD in the presence of TRAP220 coactivator peptide.[1]

Experimental Protocols

TR-FRET Assay for Coactivator Recruitment

This protocol is designed to measure the ability of this compound to inhibit the recruitment of a coactivator peptide to the PPARγ LBD induced by an agonist.

Experimental Workflow Diagram

Caption: Workflow for the TR-FRET coactivator recruitment assay.

Materials:

-

His-tagged PPARγ LBD protein

-

This compound, GW9662, T0070907 (from a 10 mM stock in DMSO)

-

PPARγ agonist (e.g., Rosiglitazone)

-

TRAP220 coactivator peptide

-

TR-FRET donor (e.g., Europium cryptate-labeled anti-His antibody)

-

TR-FRET acceptor (e.g., Streptavidin-XL665 and biotinylated TRAP220)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20)

-

384-well low-volume black plates

Procedure:

-

Pre-incubation with Covalent Antagonist:

-

In a microcentrifuge tube, incubate His-PPARγ LBD with a 1.5-fold molar excess of this compound, GW9662, or T0070907 for 2-4 hours at 4°C to ensure covalent modification. A vehicle control (DMSO) should be run in parallel.

-

-

Assay Plate Preparation:

-

Prepare serial dilutions of the PPARγ agonist (e.g., Rosiglitazone) in assay buffer.

-

-

Reaction Assembly:

-

To the wells of a 384-well plate, add the pre-incubated PPARγ LBD-antagonist complex.

-

Add the agonist dilutions to the respective wells.

-

Add the TRAP220 coactivator peptide and the TR-FRET donor and acceptor reagents. The final concentrations should be optimized, but typical starting concentrations are 5-10 nM for the antibodies and peptide.

-

-

Incubation:

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm for Europium/XL665).

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (Acceptor emission / Donor emission) * 10,000.

-

Plot the TR-FRET ratio against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC50 values.

-

Gal4-PPARγ LBD Luciferase Reporter Assay

This assay measures the ability of this compound to inhibit the transcriptional activity of PPARγ in a cellular context.

Experimental Workflow Diagram

Caption: Workflow for the Gal4-PPARγ LBD luciferase reporter assay.

Materials:

-

HEK293T cells

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

Gal4-PPARγ LBD expression plasmid

-

5xUAS-luciferase reporter plasmid

-

Renilla luciferase internal control plasmid (e.g., pRL-TK)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

This compound, GW9662, T0070907, and agonist (e.g., MRL20)

-

Dual-luciferase reporter assay system

-

96-well white, clear-bottom cell culture plates

-

Luminometer

Procedure:

-

Cell Culture and Transfection:

-

Culture HEK293T cells in DMEM supplemented with 10% FBS.

-

Co-transfect the cells with the Gal4-PPARγ LBD, 5xUAS-luciferase, and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's protocol.

-

-

Cell Seeding:

-

After 24 hours of transfection, trypsinize and seed the cells into a 96-well plate at a density of 20,000-40,000 cells per well.

-

-

Compound Treatment:

-

Allow the cells to attach for 4-6 hours.

-

Prepare serial dilutions of this compound and control compounds, as well as the agonist.

-

Treat the cells with the compounds. Include vehicle controls (DMSO) and agonist-only controls.

-

-

Incubation:

-

Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

-

-

Luciferase Assay:

-

Lyse the cells using the passive lysis buffer from the dual-luciferase assay kit.

-

Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the compound concentration.

-

Fit the data to a suitable dose-response model to determine IC50 values.

-

Conclusion

This compound represents a significant advancement in the development of PPARγ inhibitors due to its dual-site mechanism of action. The provided protocols for TR-FRET and luciferase reporter assays offer robust methods for characterizing the inhibitory profile of this compound and other potential PPARγ modulators in a cell-based setting. These assays are essential tools for researchers in the fields of metabolic disease, inflammation, and oncology who are investigating the therapeutic potential of targeting the PPARγ signaling pathway.

References

- 1. Modification of the Orthosteric PPARγ Covalent Antagonist Scaffold Yields an Improved Dual-Site Allosteric Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modification of the Orthosteric PPARγ Covalent Antagonist Scaffold Yields an Improved Dual-Site Allosteric Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Screening for Novel Inhibitors of the TGF-β Signaling Pathway Using a CAGA-Luciferase Reporter Assay with SR 16832 as a Test Compound

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[1] Dysregulation of this pathway is implicated in a wide range of diseases, such as cancer and fibrosis.[2] Consequently, the TGF-β pathway is a significant target for therapeutic intervention.

A robust method for identifying and characterizing inhibitors of TGF-β signaling is the CAGA-luciferase reporter assay. This assay relies on a reporter construct containing multiple copies of the Smad-binding element (SBE), known as the "CAGA box," upstream of a firefly luciferase gene.[3][4] In response to TGF-β stimulation, activated SMAD complexes bind to these CAGA elements, driving the expression of luciferase. The resulting luminescence provides a quantitative measure of pathway activation.

This document provides a detailed protocol for utilizing the CAGA-luciferase reporter assay to screen for and characterize potential inhibitors of the TGF-β signaling pathway. We will use SR 16832, a known covalent antagonist of PPARγ, as a test compound to illustrate the experimental workflow for assessing novel inhibitory activities.[5][6] A well-characterized TGF-β receptor I kinase inhibitor, SB-431542, will be used as a positive control.[7][8]

Signaling Pathway

The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor (TGFβRI, also known as ALK5).[9][10] The activated TGFβRI phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with the common mediator SMAD4, which then translocates to the nucleus.[10] In the nucleus, the SMAD complex acts as a transcription factor, binding to SBEs in the promoter regions of target genes to regulate their expression.[9]

Experimental Protocols

Materials and Reagents

-

Cell Line: HEK293T or HCT116 cells[3]

-

Plasmids:

-

Reagents:

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Lipofectamine 2000 or similar transfection reagent[3]

-

Recombinant human TGF-β1

-

Test compound: this compound[6]

-